molecular formula C37H28N4Na2O10S3 B12363799 disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate

disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate

Cat. No.: B12363799
M. Wt: 830.8 g/mol
InChI Key: HNBQFKZSMFFZQY-UHFFFAOYSA-L
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Description

Disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate is a complex organic compound with a structure that includes multiple aromatic rings and sulfonate groups. This compound is known for its vibrant color properties and is often used as a dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration, crystallization, and drying processes to obtain the disodium salt form.

Chemical Reactions Analysis

Types of Reactions

Disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break down the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and controlled temperatures.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and sulfonated derivatives.

Scientific Research Applications

Disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate is used in a wide range of scientific research applications:

    Chemistry: As a dye and indicator in various chemical reactions and analytical techniques.

    Biology: In staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for potential therapeutic applications due to its structural properties.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure, with its multiple aromatic rings and azo bonds, allows for extensive conjugation, which is responsible for its optical properties. In biological systems, the compound can interact with cellular components, leading to staining or marking of specific structures.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]naphthalene-1,3-disulfonate
  • Disodium 4-hydroxy-3-[[4-[(2,4-dihydroxyphenyl)azo]phenyl]azo]naphthalene-1,3-disulfonate

Uniqueness

Disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate is unique due to its specific structural features, such as the presence of sulfonyloxyphenyl groups and the extensive conjugation system. These characteristics give it distinct optical properties and make it particularly useful in applications requiring stable and vibrant dyes.

Properties

Molecular Formula

C37H28N4Na2O10S3

Molecular Weight

830.8 g/mol

IUPAC Name

disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C37H30N4O10S3.2Na/c1-22-4-13-30(14-5-22)54(49,50)51-29-11-9-28(10-12-29)38-39-32-15-6-25(18-23(32)2)26-7-16-33(24(3)19-26)40-41-37-34(42)17-8-27-20-31(52(43,44)45)21-35(36(27)37)53(46,47)48;;/h4-21,42H,1-3H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2

InChI Key

HNBQFKZSMFFZQY-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)C.[Na+].[Na+]

Origin of Product

United States

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